IKr Inhibitory Potency: AM 92016 vs. Sotalol
In vitro, AM 92016 demonstrates approximately 1000-fold greater potency than sotalol in producing Class III anti-arrhythmic effects, based on concentration-response comparisons [1].
| Evidence Dimension | Relative potency for Class III anti-arrhythmic effect in vitro |
|---|---|
| Target Compound Data | 1000-fold more potent |
| Comparator Or Baseline | Sotalol (baseline: 1× potency) |
| Quantified Difference | 1000× |
| Conditions | In vitro ventricular cell preparations (specific assay details in cited study) |
Why This Matters
This massive potency differential allows researchers to achieve IKr blockade at substantially lower concentrations than sotalol, minimizing off-target effects in sensitive electrophysiological experiments.
- [1] Hagerty MJ, Wainwright CL, Kane KA. The in-vivo cardiovascular effects of a putative class III anti-arrhythmic drug, AM 92016. J Pharm Pharmacol. 1996;48(4):417-21. doi:10.1111/j.2042-7158.1996.tb05944.x. PMID: 8794994. View Source
